1-Azido-2,4-dimethylbenzene
Overview
Description
Mechanism of Action
Target of Action
The primary target of 1-Azido-2,4-dimethylbenzene is the benzylic position . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring . The compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation at this position .
Mode of Action
This compound interacts with its targets through a series of steps. In the initiating step, a free radical reaction occurs, leading to the formation of a succinimidyl radical . This radical then removes a hydrogen atom from the benzylic position, forming succinimide . Depending on the conditions, the compound can react via an SN2 pathway for primary benzylic halides, or an SN1 pathway for secondary and tertiary benzylic halides, via the resonance-stabilized carbocation .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the transformation of the benzylic position. The compound can undergo free radical bromination, nucleophilic substitution, and oxidation at this position . These reactions can lead to various downstream effects, including the formation of new compounds.
Pharmacokinetics
The compound’s reactivity at the benzylic position suggests that it could be metabolized through various biochemical pathways .
Result of Action
The result of this compound’s action is the transformation of the benzylic position, leading to the formation of new compounds . This can have various molecular and cellular effects, depending on the specific reactions and conditions.
Biochemical Analysis
Biochemical Properties
For instance, they can undergo Staudinger ligation or Huisgen cycloaddition, which are commonly used in bioconjugation . These reactions allow azides to form covalent bonds with other biomolecules, enabling them to interact with enzymes, proteins, and other biomolecules .
Cellular Effects
The cellular effects of 1-Azido-2,4-dimethylbenzene are currently unknown due to the lack of specific studies. It is known that azides can influence cell function by interacting with various cellular components. For example, they can modify proteins and influence their function, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the general properties of azides, it can be hypothesized that it might exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known that azides can be stable under certain conditions, and their effects can change over time depending on factors such as concentration, temperature, and the presence of other reactants .
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. It is known that azides can be incorporated into various metabolic pathways. For instance, azido sugars can be metabolized and integrated into glycan biosynthetic pathways .
Transport and Distribution
It is known that azides can be transported and distributed within cells through various mechanisms .
Subcellular Localization
It is known that azides can be localized in various subcellular compartments depending on their chemical properties and the specific cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-2,4-dimethylbenzene can be synthesized through the azidation of 2,4-dimethylaniline. The process involves the diazotization of 2,4-dimethylaniline followed by the substitution of the diazonium group with an azido group. The reaction conditions typically include the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of sodium azide to introduce the azido group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like triphenylphosphine.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, copper catalysts, and suitable solvents.
Cycloaddition Reactions: Alkynes, copper(I) catalysts, and appropriate solvents.
Reduction Reactions: Triphenylphosphine, hydrogen gas, or other reducing agents.
Major Products Formed:
Substitution Reactions: Various substituted benzene derivatives.
Cycloaddition Reactions: 1,2,3-triazoles.
Reduction Reactions: 2,4-dimethylaniline.
Scientific Research Applications
1-Azido-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocycles and other complex organic molecules.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and materials with specific properties
Comparison with Similar Compounds
1-Azido-2,4-dimethylbenzene can be compared with other azido-substituted benzene derivatives, such as:
- 1-Azido-3,5-dimethylbenzene
- 1-Azido-2,6-dimethylbenzene
- 1-Azido-4-methylbenzene
These compounds share similar reactivity due to the presence of the azido group but differ in their substitution patterns on the benzene ring, which can influence their chemical behavior and applications .
Properties
IUPAC Name |
1-azido-2,4-dimethylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-3-4-8(10-11-9)7(2)5-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVGFQDASGUNIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=[N+]=[N-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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